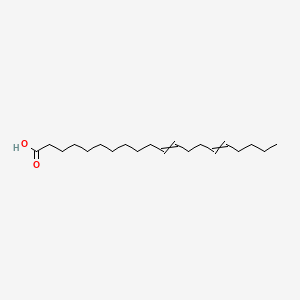

11,15-Icosadienoic acid

Descripción

11,15-Icosadienoic acid (20:2Δ11,15) is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and double bonds at positions 11 and 13. It was first identified in the phospholipids of the Caribbean sponge Amphimedon complanata, where it constitutes a significant component of phosphatidylethanolamine and phosphatidylcholine . This fatty acid is notable for its role in marine organism biochemistry and its presence in specialized lipid membranes, which may contribute to adaptive mechanisms under environmental stress .

Recent studies have also highlighted its involvement in plant physiology. For instance, in balsam fir (Abies balsamea), lower concentrations of this compound correlate with higher postharvest needle abscission resistance (NAR), suggesting a regulatory role in stress responses .

Propiedades

Fórmula molecular |

C20H36O2 |

|---|---|

Peso molecular |

308.5 g/mol |

Nombre IUPAC |

icosa-11,15-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,9-10H,2-4,7-8,11-19H2,1H3,(H,21,22) |

Clave InChI |

AQMJFJSWRDZFFQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC=CCCC=CCCCCCCCCCC(=O)O |

Sinónimos |

11,15-eicosadienoic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Comparison by Chain Length and Double Bond Position

Table 1: Key Structural Features of Selected Dienoic Acids

Key Differences:

- Chain Length: this compound (C20) has a longer carbon backbone than octadecadienoic (C18) or pentadecadienoic (C15) acids, influencing membrane integration and fluidity.

- Double Bond Configuration: The Δ11,15 arrangement distinguishes it from analogs like (5Z,9Z)-2-methoxy-5,9-icosadienoic acid, which has double bonds at Δ5,9 and a methoxy group, altering hydrophobicity and reactivity .

Metabolic and Functional Roles

In Low-Temperature Adaptation

This compound is downregulated in low-temperature sensitive (LS) fish groups, alongside other PUFAs like alpha-linolenic acid (ALA) and linoleic acid (LA). This suggests a conserved role in maintaining membrane fluidity during thermal stress. In contrast, saturated fatty acids like stearic acid (C18:0) are upregulated under the same conditions, highlighting a trade-off between unsaturated and saturated lipids in homeoviscous adaptation .

In Plant Stress Responses

In balsam fir, this compound is inversely correlated with needle retention. High NAR genotypes exhibit 50% lower levels of this fatty acid compared to low NAR genotypes. This contrasts with linolenic acid (C18:3), which is positively associated with NAR, indicating divergent roles within the same organism .

Anti-Inflammatory Activity

In murine models, this compound supplementation upregulates anti-inflammatory pathways in the intestine, akin to omega-6 fatty acids like arachidonic acid.

Research Findings and Data

Q & A

Basic Research Questions

Q. What are the standard methods for structural identification of 11,15-Icosadienoic acid in lipid research?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, the (11E,15Z)-isomer can be distinguished via coupling constants in -NMR for double bond geometry and hydroxyl group positions . SMILES strings (e.g.,

CCC=CCC(O)C=CC(O)C(O)CCCCCCCC(O)=O) and InChIKeys (e.g.,ADHVWICOFLYDST-MKZMYESJSA-N) from databases like ChemSpider enable computational validation .

| Key Structural Data | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 328.44 g/mol |

| IUPAC Name | (11E,15Z)-9,10,13-trihydroxyoctadeca-11,15-dienoic acid |

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are optimal for quantification due to their sensitivity in detecting low-abundance lipids. Derivatization (e.g., methyl esterification) enhances volatility for GC-MS. For LC-MS/MS, reverse-phase columns with polar end-capping improve separation of hydroxylated fatty acids . Data should be cross-validated using reference standards and metadata protocols (e.g., ISO-compliant sample preservation) .

Q. How can researchers access reliable spectral data for this compound?

- Methodological Answer : Public repositories like ChemSpider and domain-specific lipid databases provide spectral data (e.g., NMR, IR). For instance, ChemSpider ID 22912701 includes validated -NMR shifts for hydroxyl and carboxyl groups . Metadata such as instrument parameters (e.g., magnetic field strength, solvent) must be documented to ensure reproducibility .

Advanced Research Questions

Q. What experimental design challenges arise when synthesizing this compound with controlled stereochemistry?

- Methodological Answer : Controlling double bond geometry (E/Z) and hydroxyl group stereochemistry requires stereoselective synthesis strategies. For example, Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., lipoxygenases) can achieve regioselective oxidation . Challenges include side reactions during hydroxylation; monitoring via thin-layer chromatography (TLC) or intermediate NMR analysis mitigates this .

Q. How can researchers address discrepancies in reported bioactivity data of this compound across studies?

- Methodological Answer : Contradictions often stem from variations in sample purity, cell models, or assay conditions. A systematic approach includes:

Replicating experiments with standardized protocols (e.g., ISO guidelines for cell culture) .

Meta-analysis of raw data from public repositories to identify confounding variables (e.g., lipid extraction methods) .

Statistical validation using multivariate analysis to isolate bioactive contributions .

Q. What strategies optimize the integration of this compound data into multi-omics studies?

- Methodological Answer :

- Data Harmonization : Use ontology frameworks (e.g., Lipidomics Standards Initiative) to align lipid identifiers with proteomic/genomic datasets .

- Pathway Mapping : Tools like KEGG or Reactome link this compound to eicosanoid biosynthesis pathways. Cross-referencing with transcriptomic data identifies regulatory nodes .

- Machine Learning : Train models on lipid-protein interaction databases to predict novel biological roles .

Q. How should researchers design experiments to assess the oxidative stability of this compound in vitro?

- Methodological Answer : Accelerated oxidation studies under controlled O levels and temperatures (e.g., 40°C, 60% humidity) quantify degradation kinetics. Analytical endpoints include:

- Primary oxidation : Conjugated dienes (UV absorbance at 234 nm).

- Secondary oxidation : Thiobarbituric acid-reactive substances (TBARS) .

- Statistical Power : Sample size calculations (e.g., G*Power) ensure detection of minimal oxidation thresholds .

Data Management and Reproducibility

Q. What metadata standards are critical for sharing this compound research data?

- Methodological Answer : Essential metadata include:

- Chemical Identity : IUPAC name, CAS number (e.g., 53279-40-6), and InChIKey .

- Experimental Conditions : Solvent, temperature, and instrument calibration details .

- Ethical Compliance : Documentation of animal/human subject approvals for biological studies .

Q. How can researchers ensure reproducibility in lipid extraction protocols for this compound?

- Methodological Answer :

Standardized Protocols : Follow Folch or Bligh-Dyer methods with internal standards (e.g., deuterated analogs) .

Quality Control : Include blank samples and spike-recovery tests to assess extraction efficiency.

Data Archiving : Share raw chromatograms and processing scripts via repositories like Zenodo .

Tables for Methodological Reference

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Quantification of methylated derivatives | Column: DB-5MS; Ionization: EI (70 eV) |

| LC-MS/MS | Hydroxyl group detection | Column: C18; Mobile Phase: Acetonitrile/0.1% Formic Acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.